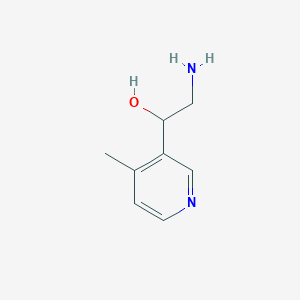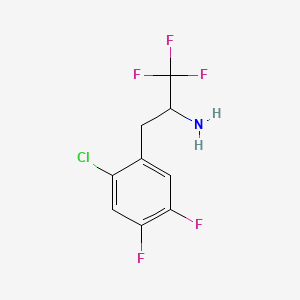
(s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol is a chemical compound known for its unique structure and properties. This compound features a phenol group substituted with an amino and hydroxyethyl group, as well as a chlorine atom. Its stereochemistry is denoted by the (s)-configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 2-chlorophenol as the starting material.
Nitration: The 2-chlorophenol undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydroxylation: The amino group is hydroxylated to form the hydroxyethyl group using an appropriate hydroxylating agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反応の分析
Types of Reactions
(s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atom, forming a dechlorinated derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4-(1-Amino-2-oxoethyl)-2-chlorophenol.
Reduction: Formation of 4-(1-Amino-2-hydroxyethyl)phenol.
Substitution: Formation of 4-(1-Amino-2-hydroxyethyl)-2-methoxyphenol or 4-(1-Amino-2-hydroxyethyl)-2-cyanophenol.
科学的研究の応用
(s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethyl and amino groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.
類似化合物との比較
Similar Compounds
4-(1-Amino-2-hydroxyethyl)phenol: Lacks the chlorine atom, resulting in different reactivity and biological activity.
4-(1-Amino-2-hydroxyethyl)-2-methoxyphenol: Contains a methoxy group instead of a chlorine atom, affecting its chemical properties.
4-(1-Amino-2-hydroxyethyl)-2-cyanophenol:
Uniqueness
(s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol is unique due to the presence of the chlorine atom, which influences its reactivity and interactions with other molecules
特性
分子式 |
C8H10ClNO2 |
|---|---|
分子量 |
187.62 g/mol |
IUPAC名 |
4-[(1S)-1-amino-2-hydroxyethyl]-2-chlorophenol |
InChI |
InChI=1S/C8H10ClNO2/c9-6-3-5(7(10)4-11)1-2-8(6)12/h1-3,7,11-12H,4,10H2/t7-/m1/s1 |
InChIキー |
BXFJZKMWVRALEU-SSDOTTSWSA-N |
異性体SMILES |
C1=CC(=C(C=C1[C@@H](CO)N)Cl)O |
正規SMILES |
C1=CC(=C(C=C1C(CO)N)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


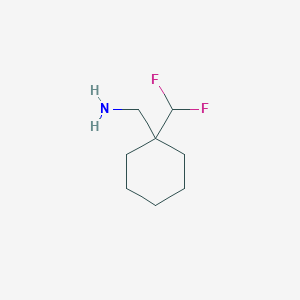
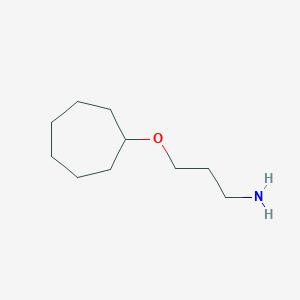
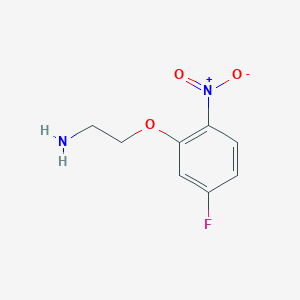
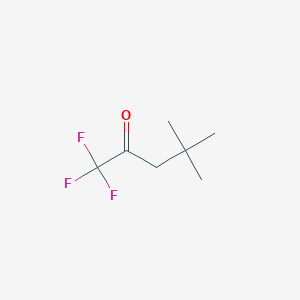
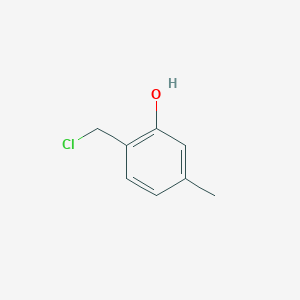
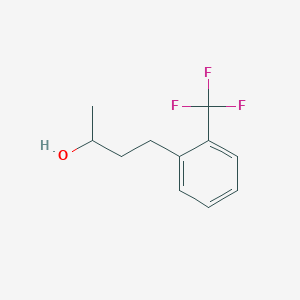
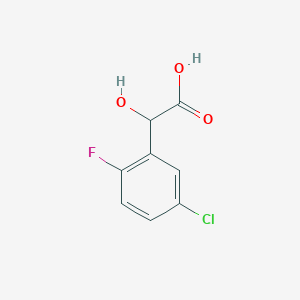
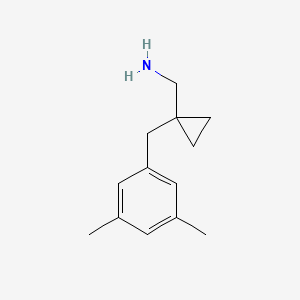
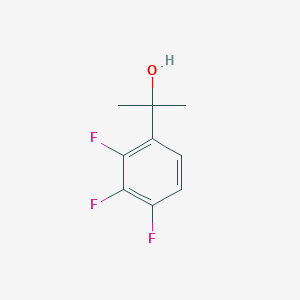
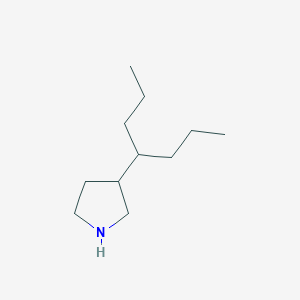
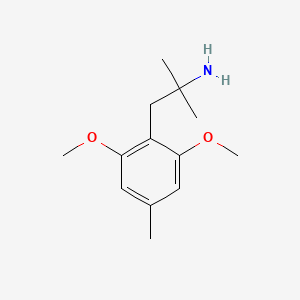
![2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide](/img/structure/B13608547.png)
